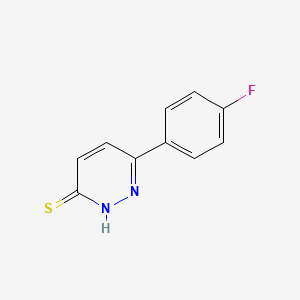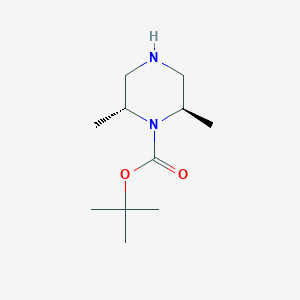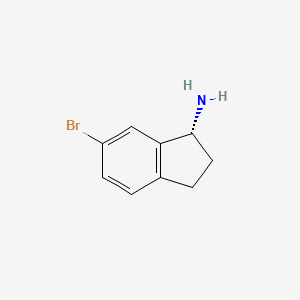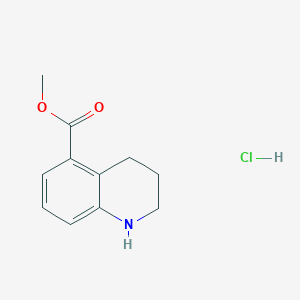
Methyl 1,2,3,4-tetrahydroquinoline-5-carboxylate hydrochloride
Overview
Description
“Methyl 1,2,3,4-tetrahydroquinoline-5-carboxylate hydrochloride” is a chemical compound . It is a derivative of the tetrahydroquinoline family . Tetrahydroquinolines are produced by hydrogenation of quinolines .
Synthesis Analysis
The synthesis of tetrahydroquinoline derivatives has been a topic of interest in medicinal chemistry . Traditional approaches include the use of harsh conditions or preassembled substrates . Recently, transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies involving direct coupling of C (sp3)–H bond of THIQ with various nucleophiles (two-component coupling) have been explored in the presence of cooxidants like H2O2, TBHP, etc .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code:1S/C11H13NO2.ClH/c1-14-11(13)9-4-2-6-10-8(9)5-3-7-12-10;/h2,4,6,12H,3,5,7H2,1H3;1H . Chemical Reactions Analysis
Tetrahydroquinoline derivatives are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders . The reaction involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 to generate 3,4-dihydro isoquinoline derivatives .Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 191.23 . It is stored at room temperature . The physical form of this compound is oil .Scientific Research Applications
Synthesis and Characterization
Methyl 1,2,3,4-tetrahydroquinoline-5-carboxylate hydrochloride is involved in the synthesis of novel compounds due to its pharmacological importance. One study describes the synthesis of a novel ligand, 5-((1-methyl-1,2-dihydroquinolin-4-yloxy) methyl) quinolin-8-ol (MDMQ), by reacting 1-methyl-1,2-dihydroquinolin-4-ol with 5-chloromethyl-8-hydroxyquinoline hydrochloride. This compound and its metal complexes with Mn(II), Fe(II), Co(II), Ni(II), Cu(II), and Zn(II) salts were characterized using physicochemical analysis, thermogravimetric analysis, and spectroscopic techniques. The in vitro antimicrobial activity of these synthesized compounds showed effectiveness against various strains of bacteria and fungi (Patel & Patel, 2017).
Pharmacological Potential
The derivatives of tetrahydroquinoline compounds, including this compound, have been explored for their pharmacological potential. One study highlights the synthesis of derivatives of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, presenting their structural characterization and potential as pharmacological agents. These compounds were fully characterized by elemental analyses, NMR spectra, and optical rotation, indicating the broad scope of tetrahydroquinoline derivatives in medicinal chemistry (Jansa, Macháček, & Bertolasi, 2006).
Ultrasound-Promoted Synthesis
In another study, ultrasound-promoted synthesis of novel 2-chloroquinolin-4-pyrimidine carboxylate derivatives was conducted, starting from substituted 2,4-dichloroquinolines and ethyl 4-(3-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate. This method showcases the utility of tetrahydroquinoline derivatives in synthesizing potential antibacterial agents with high regioselectivity, further emphasizing the versatility of compounds like this compound in the development of new antibacterial drugs (Balaji et al., 2013).
Safety and Hazards
Future Directions
Future research could focus on further understanding the biological activities of tetrahydroquinoline derivatives and their potential applications in treating various diseases. Additionally, developing more efficient and environmentally friendly methods for the synthesis of these compounds could also be a focus of future research .
properties
IUPAC Name |
methyl 1,2,3,4-tetrahydroquinoline-5-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2.ClH/c1-14-11(13)9-4-2-6-10-8(9)5-3-7-12-10;/h2,4,6,12H,3,5,7H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWOTVGOVDZHCQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2CCCNC2=CC=C1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![{1-[(Dimethyl-1,3-oxazol-2-yl)methyl]piperidin-4-yl}methanamine](/img/structure/B1524420.png)

![4-[4-(1H-pyrazol-1-yl)phenyl]-1,3-thiazol-2-amine](/img/structure/B1524425.png)
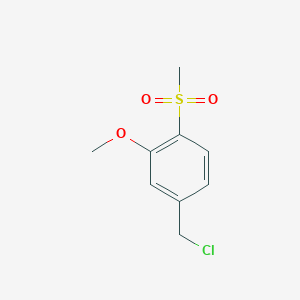

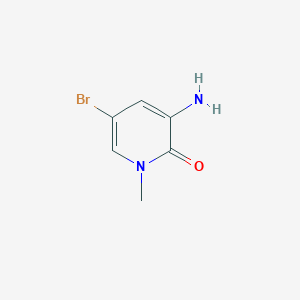

![Benzyl 6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B1524434.png)
